Spectroscopic Profile of Pyridine 1-Oxide Hydrochloride: A Technical Guide
Spectroscopic Profile of Pyridine 1-Oxide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Pyridine 1-oxide hydrochloride (C₅H₆ClNO), a compound of interest in various chemical and pharmaceutical research domains. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in its characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Pyridine 1-oxide hydrochloride. It is important to note that while experimental data for the parent compound, Pyridine 1-oxide, is readily available, specific high-resolution data for its hydrochloride salt is less common in the literature. The data presented here is a consolidation of available information and educated estimations based on the known effects of protonation on the pyridine N-oxide scaffold.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton | Chemical Shift (δ) ppm (Predicted in D₂O) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| H-2, H-6 | 8.5 - 8.7 | d | ~6-7 |
| H-4 | 8.2 - 8.4 | t | ~7-8 |
| H-3, H-5 | 7.9 - 8.1 | t | ~7-8 |
| N-OH | Variable (broad) | s | - |
Note: The protonation of the N-oxide oxygen leads to a significant downfield shift of all ring protons compared to Pyridine 1-oxide due to the increased positive charge on the pyridinium ring.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ) ppm (Predicted in D₂O) |
| C-2, C-6 | ~140 - 142 |
| C-4 | ~138 - 140 |
| C-3, C-5 | ~128 - 130 |
Note: Similar to ¹H NMR, the carbon atoms of the pyridine ring in the hydrochloride salt are expected to be deshielded and shifted downfield compared to Pyridine 1-oxide.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3200-2800 | Broad, Strong | O-H stretch (from N⁺-OH) and C-H stretch (aromatic) |
| ~1640 | Medium | C=C/C=N ring stretching |
| ~1540 | Medium | C=C/C=N ring stretching |
| ~1480 | Medium-Strong | C-H in-plane bending |
| ~1250 | Strong | N-O stretch |
| ~1170 | Medium | C-H in-plane bending |
| ~840 | Strong | C-H out-of-plane bending |
Note: The IR spectrum of Pyridine 1-oxide hydrochloride is expected to show characteristic bands for the pyridinium ring, the N-O stretching vibration, and a broad O-H stretching band due to the protonated N-oxide group.[1][2][3][4]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 95 | High | [M-HCl]⁺ (Molecular ion of Pyridine 1-oxide) |
| 79 | Moderate | [M-HCl-O]⁺ (Pyridine radical cation) |
| 67 | Low | [C₄H₅N]⁺ |
| 52 | Moderate | [C₄H₄]⁺ |
Note: Under typical electron ionization (EI) mass spectrometry conditions, Pyridine 1-oxide hydrochloride is expected to readily lose HCl, resulting in a mass spectrum that is virtually identical to that of Pyridine 1-oxide.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of Pyridine 1-oxide hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
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Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition (General Parameters):
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
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¹H NMR:
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Pulse sequence: Standard single-pulse experiment.
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Acquisition time: 2-3 seconds.
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Relaxation delay: 1-2 seconds.
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Number of scans: 16-64, depending on the sample concentration.
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¹³C NMR:
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Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
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Acquisition time: 1-2 seconds.
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Relaxation delay: 2-5 seconds.
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Number of scans: 1024 or more, as ¹³C has a low natural abundance.
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IR Spectroscopy
Sample Preparation (ATR-FTIR for Hygroscopic Solids):
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As Pyridine 1-oxide hydrochloride is hygroscopic, the Attenuated Total Reflectance (ATR) technique is recommended to minimize exposure to atmospheric moisture.
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
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Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
Mass Spectrometry
Sample Introduction:
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Direct infusion or introduction via a solid probe is suitable.
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If using electrospray ionization (ESI), dissolve the sample in a suitable solvent such as methanol or acetonitrile/water.
Data Acquisition (Electron Ionization - EI):
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Ionization Energy: 70 eV (standard).
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Mass Range: m/z 30-200.
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Source Temperature: 150-250 °C.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like Pyridine 1-oxide hydrochloride.
Caption: General workflow for the spectroscopic characterization of Pyridine 1-oxide hydrochloride.
